molecular formula C6H6ClNO3S B6166902 2-amino-6-chlorobenzene-1-sulfonic acid CAS No. 78767-43-8

2-amino-6-chlorobenzene-1-sulfonic acid

Cat. No.: B6166902
CAS No.: 78767-43-8
M. Wt: 207.64 g/mol
InChI Key: ACHUDPKPXIEHAD-UHFFFAOYSA-N
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Description

It is characterized by its molecular formula C6H6ClNO3S and a molecular weight of 207.64 g/mol . This compound is notable for its applications in the chemical industry, particularly in the production of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-amino-6-chlorobenzene-1-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 2-amino-6-chlorobenzene. This reaction typically requires the use of sulfuric acid as a sulfonating agent under controlled temperature conditions . Another method involves the chlorination of 2-amino-benzenesulfonic acid, where chlorine gas is introduced to achieve the desired chlorinated product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced reaction vessels and precise temperature control . The industrial production also emphasizes safety measures due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-chlorobenzene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic aromatic substitution reactions, where the amino or chloro groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

2-amino-6-chlorobenzene-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: This compound is utilized in biochemical assays and as a reagent in various biological experiments.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with antimicrobial properties.

    Industry: In the industrial sector, it is employed in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 2-amino-6-chlorobenzene-1-sulfonic acid involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in sulfonation and chlorination reactions . The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-chlorobenzene-1-sulfonic acid
  • 2-amino-4-chlorobenzene-1-sulfonic acid
  • 2-amino-3-chlorobenzene-1-sulfonic acid

Uniqueness

2-amino-6-chlorobenzene-1-sulfonic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. The position of the chlorine and amino groups on the benzene ring affects the compound’s electronic properties and its behavior in various chemical reactions.

Properties

CAS No.

78767-43-8

Molecular Formula

C6H6ClNO3S

Molecular Weight

207.64 g/mol

IUPAC Name

2-amino-6-chlorobenzenesulfonic acid

InChI

InChI=1S/C6H6ClNO3S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,8H2,(H,9,10,11)

InChI Key

ACHUDPKPXIEHAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)O)N

Purity

95

Origin of Product

United States

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